molecular formula C14H13ClN2O4S B2370651 5-(4-chlorophenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazole-3-carboxylic acid CAS No. 956824-05-8

5-(4-chlorophenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazole-3-carboxylic acid

Cat. No. B2370651
CAS RN: 956824-05-8
M. Wt: 340.78
InChI Key: UVLZCTQEODWKPJ-UHFFFAOYSA-N
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Description

5-(4-chlorophenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazole-3-carboxylic acid is a useful research compound. Its molecular formula is C14H13ClN2O4S and its molecular weight is 340.78. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Crystal Structure

  • Synthesis and Structural Analysis : The compound has been synthesized and its structure analyzed using spectroscopic techniques and single-crystal X-ray analysis. This includes studies of its regiospecific synthesis and conformational variations, offering insights into its molecular structure (Kumarasinghe, Hruby, & Nichol, 2009).

  • Molecular Geometry and DFT Calculations : Detailed studies on the compound's molecular geometry and vibrational frequencies using quantum chemical methods. These studies help in understanding the compound’s structural properties and its potential applications in various fields (Alaşalvar et al., 2014).

Potential Antimicrobial and Anticancer Properties

  • Antimicrobial and Anticancer Applications : Research has demonstrated the compound's potential as an antimicrobial and anticancer agent. This highlights its possible use in developing new therapeutic drugs (Hafez, El-Gazzar, & Al-Hussain, 2016).

Applications in Material Science

  • Optical Nonlinearity Studies : Investigations into the compound's optical nonlinearity properties, particularly for potential applications in optical limiting, have been conducted. These studies are crucial for advancements in material sciences, especially in the development of new optical materials (Chandrakantha et al., 2013).

Additional Insights

  • Quantum Chemical and Molecular Docking Studies : Quantum chemical calculations and molecular docking studies have been performed on the compound, providing valuable insights into its interaction with biological targets. Such studies are instrumental in drug discovery and molecular biology (Viji et al., 2020).

properties

IUPAC Name

5-(4-chlorophenyl)-1-(1,1-dioxothiolan-3-yl)pyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O4S/c15-10-3-1-9(2-4-10)13-7-12(14(18)19)16-17(13)11-5-6-22(20,21)8-11/h1-4,7,11H,5-6,8H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVLZCTQEODWKPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1N2C(=CC(=N2)C(=O)O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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